
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and quinazolinone rings, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Benzylation: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorine atoms on the benzyl and quinazolinone rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can vary depending on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- 6-Chloro-3-(4-chlorobenzyl)-4(3H)-quinazolinone
- 6-Chloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone
Uniqueness
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
618443-47-3 |
|---|---|
Formule moléculaire |
C15H9Cl3N2O |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |
Clé InChI |
HPDXHEKBTFCZDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
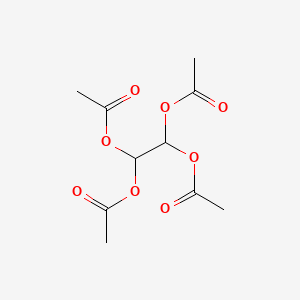
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![ethyl 2-{2-(4-butoxy-3-methoxyphenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004652.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)
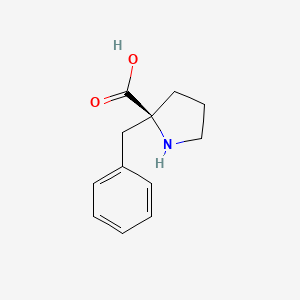
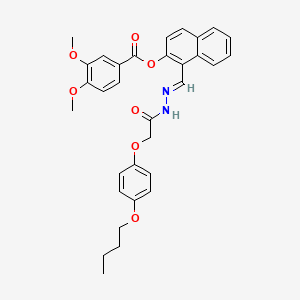
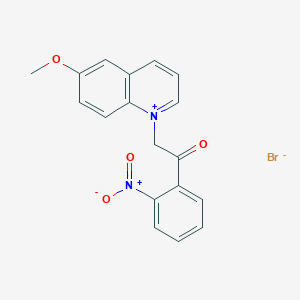
![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)
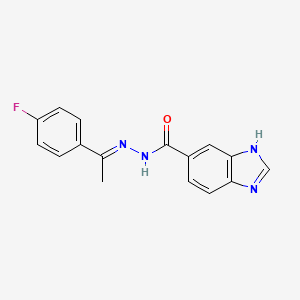
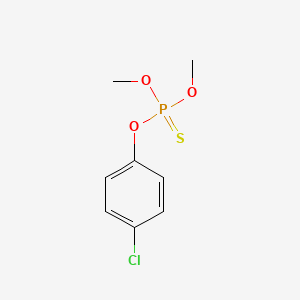
![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
